molecular formula C5H3N3O2 B11765472 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile

Cat. No.: B11765472
M. Wt: 137.10 g/mol
InChI Key: AEOOOOUAFJLGON-UHFFFAOYSA-N
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Description

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring with two keto groups at positions 2 and 6, and a nitrile group at position 4. It is a versatile molecule with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and nitrile formation. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, solventless reactions and the use of low-cost materials are preferred to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids, reduction can produce primary amines, and substitution can result in various substituted pyrimidine derivatives .

Scientific Research Applications

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde: Features a hydroxypropyl group and a carboxaldehyde group.

Uniqueness

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOOOOUAFJLGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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